molecular formula C8H7N3O B8052978 1H-pyrrolo[3,2-b]pyridine-3-carboxamide

1H-pyrrolo[3,2-b]pyridine-3-carboxamide

Cat. No.: B8052978
M. Wt: 161.16 g/mol
InChI Key: PMBKVWCLVTYNAG-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in targeting specific biological pathways involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of these methods is crucial for producing the compound in quantities sufficient for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

1H-pyrrolo[3,2-b]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide involves its interaction with specific molecular targets within biological systems. It often acts by inhibiting key enzymes or receptors involved in disease pathways. For instance, it may inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and migration .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1H-pyrrolo[3,2-b]pyridine-3-carboxamide can be compared with other similar heterocyclic compounds:

Uniqueness: The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted therapeutic applications and advanced research .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-4-11-6-2-1-3-10-7(5)6/h1-4,11H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBKVWCLVTYNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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